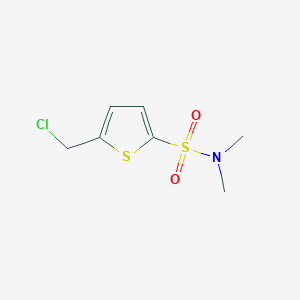

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

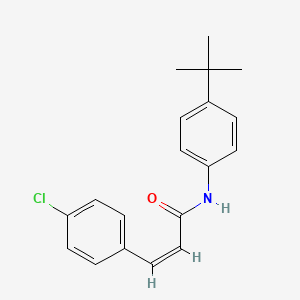

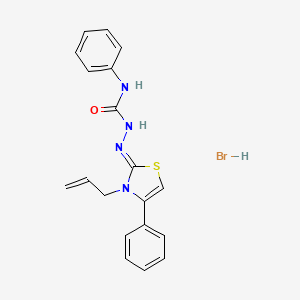

The compound “5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide” is a sulfonamide derivative with a thiophene ring and a chloromethyl group . Sulfonamides are a group of compounds known for their antibiotic properties, while thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through chloromethylation reactions . For instance, aromatic rings can react with formaldehyde and hydrogen chloride to form chloromethyl arenes .Molecular Structure Analysis

The molecular structure of this compound would likely include a thiophene ring, a sulfonamide group, and a chloromethyl group . The exact structure would depend on the positions of these groups on the molecule.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as substitution, addition, and elimination . The chloromethyl group, in particular, is often involved in substitution reactions .Aplicaciones Científicas De Investigación

Drug Binding Sites on Human Serum Albumin :

- Research has identified specific markers for distinct binding sites for anionic drugs on human serum albumin (HSA), which could be relevant to the binding properties of sulfonamide derivatives (Sudlow, Birkett, & Wade, 1976).

Detection of Amino Acids and Serotonin in Nervous Tissue :

- Dansyl-Cl, a derivative related to sulfonamides, has been used as a reagent in biological research for detecting peptides, amino acids, and other compounds (Leonard & Osborne, 1975).

Environmental Analysis :

- In environmental analysis, chlorinated thiophenes, which are structurally related to the compound , have been identified in industrial effluents. This highlights the environmental relevance of such compounds (Pedersen‐Bjergaard et al., 1993).

Enzyme Inhibitory Kinetics and Alzheimer’s Disease :

- Sulfonamide derivatives have shown potential in inhibiting acetylcholinesterase, an enzyme relevant to Alzheimer’s disease, indicating their potential in therapeutic applications (Abbasi et al., 2018).

Synthesis and Biological Screening of Benzene Sulfonamide :

- A study on the synthesis of N-substituted benzene sulfonamide revealed its antioxidant activities and potential inhibitory effects on enzymes relevant to neurodegenerative diseases (Fatima et al., 2013).

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it has antibiotic properties, it could be studied for use in treating bacterial infections . Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .

Propiedades

IUPAC Name |

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2S2/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFSOVFTKXJVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(S1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2824279.png)

![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)

![4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2824287.png)

![2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2824293.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2824301.png)